molecular formula C25H23Cl2FN6O B607551 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1232030-35-1

6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

Numéro de catalogue B607551
Numéro CAS: 1232030-35-1
Poids moléculaire: 513.4
Clé InChI: DHKFOIHIUYFSOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FRAX486 is an inhibitor of group I p21-activated kinases (PAKs;  IC50s = 8.25, 39.5, and 55.3 nM for PAK1, PAK2, and PAK3, respectively). It is selective for group I PAKs over PAK4, a group II PAK (IC50 = 779 nM). FRAX486 (20 mg/kg) reverses decreases in the mean density of apical dendritic spines in the temporal cortex in the Fmr1-/- mouse model of fragile X syndrome. It completely abolishes audiogenic seizures, hyperactivity, and stereotypical movements in Fmr1-/- mice when administered at a dose of 30 mg/kg. FRAX486 prevents adolescent cortical dendritic spine loss and rescues prepulse inhibition deficits in a Disc1 knockdown mouse model of schizophrenia.
FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.

Applications De Recherche Scientifique

  • Tyrosine Kinase Inhibitory Activity : This compound is related to a class of pyrido[2,3-d]pyrimidines known for their inhibitory activity against tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. Such compounds have demonstrated activity in PDGF-dependent cellular assays and the inhibition of tumor growth in vivo (Boschelli et al., 1998).

  • Antiproliferative Effects Against Human Cancer Cell Lines : Derivatives of this compound class have shown significant antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives exhibit potential as anticancer agents, warranting further research (Mallesha et al., 2012).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized with antimicrobial properties. For instance, new 3-substituted derivatives were developed as antimicrobial agents, showing promising results in comparison to established controls like streptomycin and fusidic acid (Fayed et al., 2014).

  • Inhibition of Cryptococcus Neoformans Growth : Specific pyrimidine derivatives related to this compound have been effective as selective growth inhibitors of Cryptococcus neoformans, a significant pathogen in immunocompromised individuals (Fellah et al., 1996).

  • Application in Corrosion Inhibition : Interestingly, pyrimidine derivatives have also been studied for their effectiveness in inhibiting the corrosion of iron in acidic environments. Such applications demonstrate the versatility of this compound class beyond biomedical applications (Abdelazim et al., 2021).

Propriétés

IUPAC Name

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFOIHIUYFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

Citations

For This Compound
3
Citations
Q Yu, C Gratzke, Y Wang, X Wang, B Li… - The …, 2019 - Wiley Online Library
Background Inhibition of prostate smooth muscle contraction by α 1 ‐adrenoceptor antagonists (α 1 ‐blockers) is a first‐line medical treatment of lower urinary tract symptoms suggestive …
Number of citations: 23 onlinelibrary.wiley.com
Y Wang, C Gratzke, A Tamalunas, N Wiemer… - PloS one, 2016 - journals.plos.org
Prostate smooth muscle tone and hyperplastic growth are involved in the pathophysiology and treatment of male lower urinary tract symptoms (LUTS). Available drugs are characterized …
Number of citations: 42 journals.plos.org
X Wang, B Li, R Wang, A Tamalunas - researchgate.net
New strategies for inhibition of non‐adrenergic prostate smooth muscle contraction by pharmacologic intervention Page 1 Received: 15 November 2018 | Accepted: 4 February 2019 …
Number of citations: 0 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.